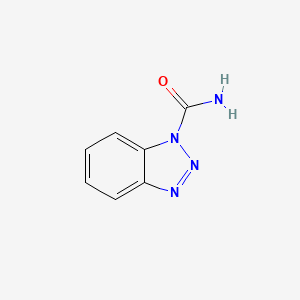

Benzotriazole-1-carboxamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzotriazole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c8-7(12)11-6-4-2-1-3-5(6)9-10-11/h1-4H,(H2,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUMXWUNNKCQWHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396222 | |

| Record name | Benzotriazole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5933-29-9 | |

| Record name | 1H-Benzotriazole-1-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5933-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzotriazole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzotriazole-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Benzotriazole-1-carboxamide: A Comprehensive Technical Guide for Advanced Research

This guide provides an in-depth exploration of Benzotriazole-1-carboxamide, a versatile heterocyclic compound with significant applications across various scientific and industrial domains. From its fundamental chemical properties to its emerging roles in medicinal chemistry and materials science, this document offers a technical overview intended for researchers, chemists, and professionals in drug development.

Core Identification and Chemical Properties

This compound is a derivative of benzotriazole, a bicyclic compound composed of a benzene ring fused to a triazole ring. The addition of a carboxamide group at the N1 position of the benzotriazole ring system imparts unique chemical reactivity and utility.

Molecular Formula: C₇H₆N₄O[1][2]

IUPAC Name: 1H-Benzotriazole-1-carboxamide[2]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for quick reference. These properties are critical for designing experimental conditions, including solvent selection and reaction temperature.

| Property | Value | Source |

| Molecular Weight | 162.15 g/mol | [1][2] |

| Appearance | White to pale yellow powder | [1] |

| Melting Point | 170 - 175 °C | [1] |

| Solubility | Moderately soluble in water | [3] |

| InChI Key | UUMXWUNNKCQWHS-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC=C2C(=C1)N=NN2C(=O)N | [2] |

Structural Representation

The chemical structure of this compound is fundamental to understanding its reactivity and interactions. The planar benzotriazole ring system and the reactive carboxamide group are key features.

Caption: Chemical structure of this compound.

Synthesis and Reactivity

Synthesis of the Benzotriazole Core

The foundational benzotriazole scaffold is typically synthesized via the diazotization of o-phenylenediamine.[4][5] This reaction involves treating o-phenylenediamine with nitrous acid (generated in situ from sodium nitrite and an acid like acetic acid).[5] The resulting mono-diazonium salt undergoes spontaneous intramolecular cyclization to yield the benzotriazole ring system.[4][5]

Sources

biological activity of Benzotriazole-1-carboxamide derivatives

An In-Depth Technical Guide to the Biological Activity of Benzotriazole-1-carboxamide Derivatives

Abstract

Benzotriazole, a bicyclic heterocyclic compound, serves as a privileged scaffold in medicinal chemistry due to its versatile biological activities.[1][2][3] When functionalized as this compound derivatives, this core structure gives rise to a class of molecules with a broad spectrum of pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[4][5] This guide provides a comprehensive technical overview of the synthesis, biological activities, structure-activity relationships (SAR), and mechanisms of action of these derivatives. It is intended for researchers, scientists, and professionals in drug development, offering field-proven insights and detailed experimental protocols to facilitate further investigation and application of this promising class of compounds.

Introduction: The Benzotriazole Scaffold in Medicinal Chemistry

Nitrogen-containing heterocyclic compounds are cornerstones in the development of therapeutic agents, with a significant number of FDA-approved drugs featuring such skeletons.[3] Among these, the benzotriazole nucleus, which consists of a benzene ring fused to a 1,2,3-triazole ring, is of particular interest.[2] This structure is a bioisosteric analog of purine, allowing it to interact with biological targets that recognize purine-based structures, thereby potentially interfering with metabolic pathways or binding to key enzymes.[6]

The carboxamide linkage at the N-1 position of the benzotriazole ring provides a critical handle for synthetic modification. This allows for the introduction of diverse substituents, enabling the fine-tuning of physicochemical properties such as lipophilicity, electronic distribution, and steric profile. These modifications are crucial for optimizing biological activity, selectivity, and pharmacokinetic properties. The versatility of the benzotriazole scaffold, combined with the synthetic accessibility of its carboxamide derivatives, makes it a highly attractive platform for the discovery of novel therapeutic agents.[5]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a straightforward and robust chemical pathway. The core of this synthesis is the formation of an amide bond between the 1H-benzotriazole nucleus and a carboxylic acid, or more commonly, an activated carboxylic acid derivative like an acyl chloride.

A general synthetic approach begins with the reaction of o-phenylenediamine with sodium nitrite in an acidic medium, such as acetic acid, to form the foundational 1H-benzotriazole ring.[7][8] This is followed by the crucial amide coupling step.

Below is a generalized workflow for the synthesis of these derivatives.

Caption: Generalized synthetic workflow for this compound derivatives.

Exemplary Synthetic Protocol: Amide Coupling

The following protocol outlines a standard procedure for the synthesis of amide derivatives from a benzotriazole carboxylic acid precursor.

-

Dissolution: Dissolve the starting carboxylic acid (1.0 eq.) in a suitable anhydrous solvent (e.g., acetone, DMF).

-

Activation: Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.), to the solution and stir for 15-20 minutes at 0°C to activate the carboxylic acid.

-

Amine Addition: Add the desired amine (1.0 eq.) and a base, such as triethylamine (1.2 eq.), to the reaction mixture.[9]

-

Reaction: Allow the mixture to stir at room temperature for 5-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct. The filtrate is then typically washed with a saturated sodium chloride solution and extracted with an organic solvent like chloroform.[9]

-

Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the final this compound derivative.[9]

Key Biological Activities and Mechanisms of Action

This compound derivatives have demonstrated a wide array of biological activities. This section details the most significant findings in key therapeutic areas.

Antimicrobial Activity

The search for new antimicrobial agents is driven by the rise of antibiotic-resistant pathogens.[4] Benzotriazole derivatives have been extensively investigated in this context, showing activity against a broad range of bacteria and fungi.[1]

-

Antibacterial Activity: Derivatives incorporating the benzotriazole moiety have shown potent activity against both Gram-positive and Gram-negative bacteria.[1] For example, certain triazolo[4,5-f]-quinolinone carboxylic acids, which feature a benzotriazole structure, exhibited encouraging activity against Escherichia coli with Minimum Inhibitory Concentration (MIC) values between 12.5 and 25 μg/mL.[1] The introduction of bulky hydrophobic groups or specific substituents like a –COOMe group at the fifth position of the benzotriazole ring can significantly enhance antibacterial potency, leading to MIC values as low as 0.125-0.25 μg/ml.[4]

-

Antifungal Activity: The structural similarity of the benzotriazole ring to the triazole moiety in antifungal drugs like fluconazole has inspired the development of benzotriazole-based antifungal agents.[1] These compounds often exert their effect by inhibiting the fungal enzyme cytochrome P450 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[1] Structure-activity relationship studies have shown that the introduction of electron-withdrawing groups (e.g., -NO₂, -Cl, -F) at position 5 of the benzotriazole ring tends to increase antimycotic activity.[1]

Table 1: Selected Antibacterial Activity of Benzotriazole Derivatives

| Compound ID | Target Organism | MIC (μg/mL) | Reference |

| 19 | B. subtilis | 1.56 | [9] |

| 19 | S. aureus | 1.56 | [9] |

| 19 | P. aeruginosa | 3.12 | [9] |

| 13a/b | Gram-positive strains | 0.125 - 0.25 | [1] |

Antiviral Activity

Several human diseases caused by enteroviruses currently lack effective clinical treatments, highlighting the urgent need for new antiviral drugs.[3] Benzotriazole derivatives have emerged as a promising class of antiviral agents, particularly against RNA viruses.

Bis-benzotriazole-dicarboxamide derivatives have been identified as inhibitors of the poliovirus helicase, acting as false substrates that bind to the enzyme.[6] More recent studies have identified derivatives with selective activity against Coxsackievirus B5 (CVB5), a member of the Picornaviridae family, with EC₅₀ values ranging from 6 to 18.5 μM.[3] Mechanistic studies on lead compounds from these series suggest that they act during the early stages of viral infection, potentially by interfering with the viral attachment process, and can protect cells from virus-induced apoptosis.[3]

Anticancer Activity

The structural analogy of benzotriazole to purine makes it an excellent candidate for developing antimetabolites that can interfere with nucleic acid synthesis in rapidly proliferating cancer cells.[6] Several this compound and related derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines.

For instance, certain bis-benzotriazole dicarboxamides have shown notable antiproliferative effects.[6] One lead compound was found to induce apoptosis in SK-MES-1 lung cancer cells in a dose-dependent manner.[6] The mechanism often involves the inhibition of key cellular processes required for cancer cell growth and survival. Other related triazole derivatives have been shown to arrest the cell cycle and inhibit critical enzymes like EGFR tyrosine kinase.[10][11]

Anti-inflammatory and Analgesic Activity

Chronic inflammation is implicated in a wide range of diseases. Some benzotriazole derivatives have been screened for anti-inflammatory and analgesic properties. For example, a series of chlorosubstituted, phenoxyacetyl benzotriazoles showed mild to moderate anti-inflammatory and analgesic effects.[1] The mechanism for these activities may be linked to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX), or the modulation of pro-inflammatory signaling pathways.

Anthelmintic Activity

Parasitic worm infections remain a major global health problem.[1] Benzimidazoles are a cornerstone of anthelmintic therapy, and their bioisosteres, benzotriazoles, have also shown promise. Specifically, benzotriazoles with 1- and 2-carbamoyl substituents have reported anthelmintic activity.[1] A series of benzotriazole-1-carbonyl-3,5-arylformazans demonstrated dose-dependent activity against the earthworm Pheretima posthuma, a common model for screening anthelmintic drugs.[1]

Structure-Activity Relationship (SAR) Insights

The is highly dependent on the nature and position of substituents on both the benzotriazole ring and the carboxamide moiety. Synthesizing insights from various studies reveals several key SAR principles.

Caption: Key Structure-Activity Relationship (SAR) principles for this compound derivatives.

-

Substituents on the Benzotriazole Ring:

-

Position: The position of substituents is critical. For antifungal activity, electron-withdrawing groups in the 5-position generally lead to more potent compounds than the same substitution in the 6-position.[1]

-

Electronic Effects: Halogenation (e.g., chloro, bromo) or the addition of nitro groups often enhances antimicrobial and antimycobacterial activity.[1]

-

-

Substituents on the Carboxamide Nitrogen:

-

Aromatic vs. Aliphatic: The nature of the group attached to the carboxamide nitrogen dictates the overall lipophilicity and potential for specific interactions (e.g., hydrogen bonding, π-stacking) with the biological target.

-

Steric Hindrance: The size and shape of this substituent can influence how the molecule fits into a binding pocket. Bulky groups can either enhance activity by occupying a hydrophobic pocket or decrease it through steric clashes.[1]

-

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of research findings, standardized protocols are essential. Below are detailed methodologies for key biological assays.

Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[12]

-

Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[12]

-

Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring absorbance at 600 nm.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a compound on the viability of mammalian or cancer cell lines.

-

Cell Seeding: Seed cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[11]

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Caption: Standard workflow for an MTT cytotoxicity assay.

Conclusion and Future Perspectives

This compound derivatives represent a versatile and highly promising class of compounds in drug discovery. Their synthetic tractability allows for the creation of large, diverse chemical libraries, while their broad spectrum of biological activity provides numerous starting points for therapeutic development. The research highlighted in this guide demonstrates significant potential in the fields of infectious diseases and oncology.

Future research should focus on:

-

Mechanism Deconvolution: Elucidating the precise molecular targets for derivatives that show potent activity but have an unknown mechanism of action.

-

Optimizing Pharmacokinetics: Moving beyond in vitro potency to develop derivatives with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties suitable for in vivo studies.

-

Combating Resistance: Investigating the efficacy of these compounds against drug-resistant strains of bacteria, viruses, and cancer cells.

-

QSAR and In Silico Modeling: Employing computational tools to rationally design next-generation derivatives with enhanced potency and selectivity, thereby accelerating the discovery process.

By leveraging the foundational knowledge of their synthesis, biological activity, and SAR, the scientific community can continue to unlock the full therapeutic potential of this compound derivatives.

References

-

Di Santo, R. Benzotriazole: An overview on its versatile biological behavior - PMC. PubMed Central. [Link]

-

Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Journal for Research in Applied Sciences and Biotechnology. (2024-12-01). [Link]

- An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. [Source Not Available]

-

(PDF) Benzotriazole Derivatives And Its Pharmacological Activity. ResearchGate. (2025-08-09). [Link]

-

Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. NIH. [Link]

-

Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Indian Academy of Sciences. [Link]

-

Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - PMC. PubMed Central. [Link]

-

Synthesis of Benzotriazole Derivatives. International Invention of Scientific Journal. (2021-03-28). [Link]

-

3D-QSAR study of benzotriazol-1-yl carboxamide scaffold as monoacylglycerol lipase inhibitors - PMC. NIH. [Link]

- Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC. [Source Not Available]

-

Antiviral Activity of Benzotriazole Based Derivatives. ResearchGate. (2020-11-25). [Link]

-

Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations | ACS Omega. ACS Publications. [Link]

-

Review on synthetic study of benzotriazole. GSC Online Press. [Link]

-

Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. [Link]

-

Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives. Frontiers. (2021-05-03). [Link]

-

A Review on: Synthesis of Benzotriazole. ijariie. [Link]

-

Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][5]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers. (2025-06-12). [Link]

-

Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia. (2022-05-11). [Link]

-

1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. (2024-03-30). [Link]

Sources

- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jrasb.com [jrasb.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives [frontiersin.org]

- 7. iisj.in [iisj.in]

- 8. gsconlinepress.com [gsconlinepress.com]

- 9. ias.ac.in [ias.ac.in]

- 10. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]

- 11. ijpsdronline.com [ijpsdronline.com]

- 12. pubs.acs.org [pubs.acs.org]

The Solubility Landscape of Benzotriazole-1-carboxamide: A Technical Guide for Researchers

Foreword: Navigating the Solubility Challenge in Drug Development

In the realm of pharmaceutical sciences and drug development, understanding the solubility of a compound is not merely a preliminary checkbox but a cornerstone of successful formulation and therapeutic efficacy. Benzotriazole-1-carboxamide, a molecule of significant interest due to its versatile chemical scaffold, presents a unique set of solubility challenges and opportunities. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the solubility of this compound in common organic solvents. Moving beyond a simple compilation of data, this guide delves into the physicochemical principles governing its solubility, offers predictive models, and provides detailed, field-proven experimental protocols for accurate solubility determination. Our aim is to empower researchers with the knowledge and tools necessary to navigate the complexities of solubilizing this promising compound, thereby accelerating the pace of innovation.

Physicochemical Profile of this compound

A thorough understanding of the molecular structure and inherent properties of this compound is fundamental to predicting and interpreting its solubility behavior.

Molecular Structure and Functional Groups:

This compound possesses a fused bicyclic system consisting of a benzene ring and a triazole ring, with a carboxamide group attached to one of the nitrogen atoms of the triazole moiety.

-

Benzotriazole Core: The aromatic benzotriazole core is largely nonpolar, contributing to its solubility in solvents with similar characteristics.

-

Carboxamide Group (-CONH₂): This functional group is highly polar and capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the carbonyl oxygen and the nitrogen lone pair). This group is pivotal in dictating the compound's interaction with polar solvents.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₆N₄O | [1], [2] |

| Molecular Weight | 162.15 g/mol | [1], [2] |

| Melting Point | 170 - 175 °C | [1] |

| Appearance | White to pale yellow powder | [1] |

The high melting point of this compound suggests strong intermolecular forces in its solid-state, primarily due to hydrogen bonding and π-π stacking interactions. Overcoming this crystal lattice energy is a critical factor in the dissolution process.

Theoretical Underpinnings of Solubility: A Predictive Approach

While empirical determination remains the gold standard, theoretical models can offer valuable predictive insights into the solubility of this compound, guiding solvent selection and experimental design.

The "Like Dissolves Like" Principle in the Context of this compound

The adage "like dissolves like" serves as a foundational principle in solubility prediction. This relates to the polarity of the solute and the solvent.

-

Polar Solvents: Solvents capable of hydrogen bonding (protic, e.g., methanol, ethanol) and those with large dipole moments (aprotic, e.g., DMSO, DMF) are expected to be effective in dissolving this compound. The energy released from the formation of strong solute-solvent hydrogen bonds can compensate for the energy required to break the solute-solute and solvent-solvent interactions.

-

Nonpolar Solvents: Nonpolar solvents such as toluene and hexane are anticipated to be poor solvents for this compound. The minimal interaction between the nonpolar solvent and the highly polar carboxamide group is insufficient to overcome the strong intermolecular forces within the crystal lattice of the solute.

Hansen Solubility Parameters (HSP): A Quantitative Predictive Tool

Hansen Solubility Parameters (HSP) provide a more sophisticated, semi-quantitative method for predicting solubility.[3] This model deconstructs the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from atomic forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Hansen Solubility Parameters for Benzotriazole:

| Parameter | Value (MPa½) |

| δd (Dispersion) | 18.7 |

| δp (Polar) | 15.6 |

| δh (Hydrogen Bonding) | 12.4 |

Source: [4]

To predict solubility, the "Hansen distance" (Ra) between the solute (this compound, using benzotriazole as a proxy) and a solvent is calculated. A smaller Ra value indicates a higher likelihood of good solubility.

Inferred and Expected Solubility in Common Organic Solvents

Direct quantitative solubility data for this compound is scarce in publicly available literature. However, based on the solubility of the parent compound, benzotriazole, and the principles of physical organic chemistry, we can infer a qualitative and semi-quantitative solubility profile.

Qualitative Solubility of Benzotriazole (as a proxy):

| Solvent | Type | Expected Solubility of Benzotriazole | Inferred Solubility of this compound |

| Water | Polar Protic | Sparingly Soluble | Likely Sparingly Soluble |

| Methanol | Polar Protic | Soluble | Expected to be Soluble |

| Ethanol | Polar Protic | Soluble | Expected to be Soluble |

| Acetone | Polar Aprotic | Soluble | Expected to be Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Expected to be Highly Soluble |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Expected to be Highly Soluble |

| Chloroform | Weakly Polar | Soluble | Likely Moderately Soluble |

| Toluene | Nonpolar | Soluble | Likely Poorly Soluble |

Rationale for Inferences:

The addition of the polar carboxamide group to the benzotriazole scaffold is expected to enhance its solubility in polar solvents, particularly those that can engage in hydrogen bonding (e.g., DMSO, DMF, alcohols). Conversely, this increased polarity will likely decrease its solubility in nonpolar solvents like toluene compared to the parent benzotriazole.

Experimental Determination of Solubility: A Practical Guide

Given the lack of published quantitative data, empirical determination of the solubility of this compound is essential for any research or development application. The following section provides a detailed, step-by-step protocol based on the widely accepted isothermal shake-flask method, followed by quantification using UV-Vis spectroscopy.

Experimental Workflow

The following diagram illustrates the overall workflow for the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.45 µm, solvent-compatible)

-

UV-Vis spectrophotometer and quartz cuvettes

Protocol:

-

Preparation of Standard Solutions for Calibration Curve:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

-

Perform a series of serial dilutions of the stock solution to create a set of standard solutions of decreasing concentrations.

-

-

Generation of Calibration Curve:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.

-

Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.[5]

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Place the vials in an orbital shaker or on a stirrer plate at a constant, controlled temperature.

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the solid to settle by gravity or use a centrifuge to pellet the excess solid.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Analysis of Saturated Solution:

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the previously determined λmax.

-

-

Calculation of Solubility:

-

Using the equation of the line from the calibration curve, determine the concentration of the diluted sample.

-

Account for the dilution factor to calculate the concentration of the original, undiluted (saturated) solution. This value represents the solubility of this compound in that solvent at the experimental temperature.

-

Conclusion and Future Perspectives

While a definitive, quantitative solubility database for this compound in a wide array of organic solvents is yet to be established in the public domain, this guide provides a robust framework for both predicting and empirically determining this critical parameter. The physicochemical properties of the molecule, particularly the interplay between its nonpolar benzotriazole core and its polar carboxamide functional group, suggest a favorable solubility profile in polar aprotic and protic solvents. For solvents where solubility is a key determinant of performance, the experimental protocol detailed herein offers a reliable and reproducible method for generating the necessary data. As research into benzotriazole derivatives continues to expand, it is anticipated that a more comprehensive understanding of their solubility will emerge, further enabling their application in drug discovery and materials science.

References

-

Ataman Kimya. (n.d.). BENZOTRIAZOLE. Retrieved from [Link]

-

Hansen, C. M. (n.d.). HSP Basics. Hansen Solubility Parameters. Retrieved from [Link]

- Raynal, M., & Bouteiller, L. (2011).

-

ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Role of Benzotriazole-Derived Reagents in Peptide Coupling

A Senior Application Scientist's Guide to Benzotriazole-1-carboxamide and Related Activating Agents

For researchers, synthetic chemists, and professionals in drug development, the efficient and precise formation of the peptide bond is paramount. This guide provides an in-depth exploration of peptide coupling reagents centered around the benzotriazole scaffold. While directly addressing this compound, we will broaden the scientific context to include its more established and functional relatives, providing a robust and practical understanding of how this chemical moiety has become indispensable in modern peptide synthesis.

The Central Role of Activation in Peptide Synthesis

The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine.[1] This process is not spontaneous and requires the "activation" of the carboxyl group to make it sufficiently electrophilic for attack by the amino group of the incoming amino acid.[2] An ideal coupling reagent facilitates this activation with high efficiency, minimizes the risk of racemization at the chiral α-carbon, and generates byproducts that are easily removed.[3]

The benzotriazole core structure has proven to be exceptionally effective in this role. Its derivatives serve either as additives to other activating agents or as integral components of standalone coupling reagents.[4]

The Benzotriazole Scaffold: From Additive to Reagent

The story of benzotriazole in peptide chemistry begins with 1-Hydroxybenzotriazole (HOBt) . When used in conjunction with carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), HOBt acts as a "racemization suppressant."[5]

Mechanism of Action with HOBt:

-

The carbodiimide first reacts with the N-protected amino acid's carboxyl group to form a highly reactive O-acylisourea intermediate.

-

This intermediate is prone to racemization and other side reactions.

-

HOBt rapidly intercepts the O-acylisourea to form a more stable, yet highly reactive, HOBt-active ester.

-

This active ester then reacts cleanly with the free amine of the second amino acid to form the desired peptide bond, regenerating HOBt.[5]

This foundational principle—the in-situ formation of a benzotriazole active ester—paved the way for the development of more advanced, single-molecule coupling reagents.

This compound: A Stable Derivative

This compound is a stable, crystalline solid. While it contains the key benzotriazole moiety, it is not typically employed as a direct peptide coupling reagent in the same vein as reagents like HBTU or PyBOP. Its primary applications lie elsewhere, for instance, as a corrosion inhibitor or as a reagent in the synthesis of urea derivatives.[6]

However, the underlying chemistry of related structures is highly relevant. The concept of a pre-formed, stable yet reactive benzotriazole derivative is powerful. This leads us to two closely related classes of compounds that are directly applicable to peptide synthesis: N-acylbenzotriazoles and Benzotriazole-1-carboxamidinium salts .

N-Acylbenzotriazoles: Isolable Active Esters

A more direct application of the benzotriazole activating principle involves the pre-synthesis of N-(Protected-α-aminoacyl)benzotriazoles. These compounds are essentially the isolated, stable active esters of amino acids.[2] They can be prepared from the corresponding N-protected amino acid and offer the advantage of being shelf-stable, allowing for a clean coupling reaction upon addition of the amine component without the need for additional activating agents at the point of coupling.[2]

Benzotriazole-1-carboxamidinium Salts (e.g., BCAT, HBTU)

This class represents the pinnacle of benzotriazole-based reagent design. Here, the activating HOBt moiety is incorporated into a larger molecule, typically an aminium or uronium salt.

-

Benzotriazole-1-Carboxamidinium Tosylate (BCAT): This reagent acts as a direct mediator, facilitating the peptide bond formation with high efficiency and low toxicity.[7]

-

HBTU/TBTU: These are among the most common coupling reagents used in automated solid-phase peptide synthesis (SPPS). They react with the carboxylic acid to generate the HOBt-active ester in situ, leading to rapid and efficient coupling.[5][8]

Experimental Protocols

Safety First: Always handle benzotriazole derivatives in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] Review the Safety Data Sheet (SDS) for each specific reagent before use.[10] Note that some derivatives, like HOAt, can have explosive properties, and byproducts of some reagents, like the HMPA from BOP, are carcinogenic.[1][11]

Protocol 1: General SPPS Coupling with TBTU/HOBt

This protocol details a standard coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials:

-

Fmoc-protected amino acid (4 eq. relative to resin loading)

-

TBTU (3.9 eq.)

-

HOBt (4 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (8 eq.)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% in DMF (for Fmoc deprotection)

-

Resin-bound peptide with a free N-terminal amine

Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF for 30 minutes in a suitable reaction vessel.[12]

-

Fmoc Deprotection (if necessary): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes. Drain, and repeat with a fresh portion of the piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (5 x 1 min).

-

Activation Solution: In a separate vial, dissolve the Fmoc-amino acid, TBTU, and HOBt in a minimal amount of DMF.

-

Coupling Reaction: a. Add the activation solution from step 3 to the drained resin. b. Immediately add the DIPEA to the reaction vessel. c. Agitate the mixture at room temperature for 30-60 minutes.

-

Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.

-

The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Solution-Phase Coupling using a Pre-activated N-acylbenzotriazole

This protocol is advantageous when a specific activated amino acid needs to be prepared in advance and stored.

Part A: Preparation of N-(Fmoc-aminoacyl)benzotriazole [2]

-

Dissolve 1 equivalent of Fmoc-amino acid in anhydrous THF or CH2Cl2.

-

Add 4 equivalents of 1H-benzotriazole.

-

Cool the solution to 0°C and slowly add 1.2 equivalents of thionyl chloride (SOCl₂).

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

The product can be isolated and purified using standard organic chemistry techniques (e.g., extraction, crystallization).

Part B: Peptide Coupling

-

Dissolve the C-terminal protected amino acid or peptide (with a free N-terminal amine) in DMF or DCM.

-

Add 1.1 equivalents of the purified N-(Fmoc-aminoacyl)benzotriazole from Part A.

-

Add 1.2 equivalents of a non-nucleophilic base such as DIPEA.

-

Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting amine is consumed.

-

Work up the reaction by aqueous extraction to remove the base and benzotriazole byproduct, followed by purification of the dipeptide product.

Data and Comparison of Reagents

The choice of coupling strategy depends on the specific requirements of the synthesis, such as the scale, the difficulty of the sequence, and cost considerations.

| Feature | Carbodiimide + HOBt | TBTU / HBTU | N-Acylbenzotriazole |

| Type | In-situ activation | In-situ activation | Pre-formed active ester |

| Efficiency | Good, but can be slow | Very high, rapid kinetics[8] | High |

| Racemization Risk | Low with HOBt[5] | Very low[5] | Minimal |

| Byproducts | DCU/DIU (may require filtration) | Water-soluble | Benzotriazole (water-soluble) |

| Ease of Use (SPPS) | Standard | Excellent, ideal for automation[8] | Less common for SPPS |

| Cost | Low | Moderate to High | Moderate (requires extra step) |

| Key Advantage | Cost-effective, foundational | High reliability and speed | Stable, isolable active species |

SPPS Workflow Visualization

The following diagram illustrates a typical automated SPPS cycle, which is greatly enabled by the reliability of benzotriazole-based reagents like HBTU or TBTU.

References

-

This compound. Chem-Impex.

-

Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.

-

BENZOTRIAZOLE Safety Data Sheet. Sdfine.

-

Synthesis of benzotriazole–amino acid–benzenesulfonamide conjugates and phenylsulfonyl-dipeptides. (2025). ResearchGate.

-

Coupling Reagents. Aapptec Peptides.

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

-

Benzotriazole-1-Carboxamidinium Tosylate: A Versatile Chemical Compound for Various Applications. NINGBO INNO PHARMCHEM CO.,LTD.

-

Ibrahim, M. A., & El-Faham, A. (2013). Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. Beilstein Journal of Organic Chemistry, 9, 2138–2146.

-

Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760–772.

-

Avhad, K. C., & Upare, A. A. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225.

-

Varkey, J. T. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 108-116.

-

Knorr, R., Trzeciak, A., Bannwarth, W., & Gillessen, D. (1989). Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids. Tetrahedron Letters, 30(15), 1927-1930.

-

Al-Warhi, T. I., Al-Hazimi, H. M. A., & El-Faham, A. (2012). Recent development in peptide coupling reagents. Journal of Saudi Chemical Society, 16(2), 97-116.

-

Bédard, F., & Biron, E. (2018). Methods and protocols of modern solid phase peptide synthesis. Methods in Enzymology, 611, 3-38.

-

Safety Data Sheet: 1,2,3-Benzotriazole. (2023). Carl ROTH.

-

This compound. Sigma-Aldrich.

-

SAFETY DATA SHEET: 1H-Benzotriazole. (2024). Sigma-Aldrich.

-

Fields, G. B., & Noble, R. L. (1990). Principles and Practice of Solid-Phase Peptide Synthesis. International Journal of Peptide and Protein Research, 35(3), 161-214.

-

Method for peptide synthesis. (2009). Google Patents.

-

SAFETY DATA SHEET: 1,2,3-Benzotriazole. (2025). PENTA s.r.o.

Sources

- 1. bachem.com [bachem.com]

- 2. people.uniurb.it [people.uniurb.it]

- 3. pubs.acs.org [pubs.acs.org]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. peptide.com [peptide.com]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

- 8. Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. carlroth.com [carlroth.com]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. researchgate.net [researchgate.net]

Application Notes & Protocols: The Utility of Benzotriazole-1-carboxamide as a Superior Leaving Group in Nucleophilic Substitution

Executive Summary: Re-evaluating Acylation with Benzotriazole Chemistry

In the landscape of synthetic organic chemistry, the quest for stable, efficient, and versatile reagents is perpetual. Benzotriazole-1-carboxamide has emerged as a formidable tool, particularly in nucleophilic substitution reactions where it functions as an exceptional leaving group.[1][2] This guide moves beyond a mere recitation of facts to provide a deep, mechanistic understanding and practical, field-tested protocols for leveraging this powerful synthetic auxiliary. Benzotriazole is not merely a reagent; it is a versatile platform that can be readily incorporated into a molecule and subsequently displaced with high efficiency.[1] This document is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and actionable protocols required to integrate this compound and its derivatives into their synthetic workflows, particularly for the synthesis of ureas, amides, and peptides.[3][4]

The Mechanistic Underpinnings: Why Benzotriazole Excels as a Leaving Group

The efficacy of any leaving group is fundamentally tied to its stability once it has departed from the parent molecule. The benzotriazolide anion, the conjugate base of benzotriazole (pKa ≈ 8.2), exhibits remarkable stability.[1] This stability is derived from the delocalization of the negative charge across the three nitrogen atoms of the triazole ring and the fused benzene ring, a classic example of resonance stabilization.

When a nucleophile attacks the electrophilic carbonyl carbon of this compound, a transient tetrahedral intermediate is formed. The subsequent collapse of this intermediate is driven by the reformation of the carbonyl double bond and the expulsion of the highly stable benzotriazolide anion. This low-energy transition state and stable product formation are what make the benzotriazole moiety an excellent leaving group, facilitating reactions under mild conditions.[3]

Figure 1: General mechanism of nucleophilic acyl substitution.

Synthesis of the Key Reagent: this compound

The utility of this methodology begins with the efficient preparation of the core reagent. This compound can be synthesized in high yields from the readily available starting material 1,2-diaminobenzene via an o-aminophenylurea intermediate.[5] This process avoids the direct use of more hazardous reagents like carbamoyl chloride.

The foundational benzotriazole ring itself is classically synthesized through the diazotization of o-phenylenediamine with sodium nitrite in an acidic medium, followed by spontaneous intramolecular cyclization.[6][7][8]

Figure 2: Synthetic pathway for this compound.

Core Applications and Protocols

Application I: Synthesis of Substituted Ureas

This compound serves as an excellent carbamoylating agent for the synthesis of mono- and N,N-disubstituted ureas.[9] The reaction proceeds smoothly with primary and secondary amines under mild conditions, and the workup is often straightforward, as the benzotriazole byproduct can be easily removed.[3]

Table 1: Representative Synthesis of Ureas

| Nucleophile (Amine) | Product | Typical Yield (%) |

|---|---|---|

| Diethylamine | N,N-Diethylurea | 96 |

| Piperidine | 1-(Piperidine-1-carbonyl)piperidine | 92 |

| Morpholine | 4-(Morpholine-4-carbonyl)morpholine | 95 |

| p-Anisidine | 1-(4-Methoxyphenyl)urea | 61 |

(Data synthesized from claims in reference[3])

Protocol 1: General Procedure for the Synthesis of an N,N-Disubstituted Urea

-

Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., tetrahydrofuran (THF) or acetonitrile) in a round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.1 eq.) dropwise at room temperature.

-

Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material. Reactions are typically complete within 2-12 hours.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove any unreacted amine, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove the benzotriazole byproduct, and finally with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. Further purification, if necessary, can be achieved by recrystallization or column chromatography.

Application II: Peptide Bond Formation

The "benzotriazole methodology," pioneered by Katritzky, extends to the synthesis of peptides.[10][11] In this approach, a carboxylic acid (e.g., an N-protected amino acid) is first converted to its corresponding N-acylbenzotriazole. This activated intermediate is a stable, often crystalline solid that readily reacts with another amino acid (or its ester) to form a dipeptide with minimal racemization.[4] This method is advantageous as it avoids the in-situ generation of highly reactive, unstable intermediates.

Figure 3: Experimental workflow for urea synthesis and purification.

Protocol 2: Two-Step N-Acylation of an Amine (Peptide Coupling Model)

Step A: Synthesis of N-Acylbenzotriazole

-

To a solution of the N-protected amino acid (1.0 eq.) and 1H-benzotriazole (1.1 eq.) in anhydrous THF, add a coupling agent such as thionyl chloride (1.1 eq.) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

The N-acylbenzotriazole intermediate can often be isolated by precipitation or crystallization after solvent removal.

Step B: Amide Bond Formation

-

Dissolve the isolated N-acylbenzotriazole (1.0 eq.) in an appropriate solvent (e.g., THF or DMF).

-

Add the amino acid ester hydrochloride (1.1 eq.) followed by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.2 eq.) to neutralize the salt and facilitate the reaction.

-

Stir the mixture at room temperature until the N-acylbenzotriazole is consumed.

-

Perform an aqueous workup similar to Protocol 1 to isolate the N-protected dipeptide product.

Concluding Remarks: A Self-Validating System

The protocols described herein represent a self-validating system. The stability and often crystalline nature of the benzotriazole-activated intermediates (N-acyl and N-carbamoyl benzotriazoles) allow for their isolation and characterization before use in the subsequent nucleophilic substitution step. This modularity provides a critical control point, ensuring the integrity of the activated species before committing valuable nucleophiles. The straightforward purification, driven by the distinct acidic properties of the benzotriazole byproduct, further enhances the trustworthiness and reproducibility of these methods. By understanding the mechanistic principles and employing these robust protocols, researchers can confidently utilize this compound as a superior leaving group to achieve their synthetic goals.

References

- Journal of Chemical and Pharmaceutical Research. Benzotriazole in medicinal chemistry: An overview. N.p., n.d. Web.

-

GSC Online Press. Review on synthetic study of benzotriazole. [Link]

-

NIH. Enhanced Reactivity in Nucleophilic Acyl Substitution Ion/Ion Reactions using Triazole-Ester Reagents - PMC. [Link]

-

PubMed Central (PMC). Benzotriazole: An overview on its versatile biological behavior - PMC. [Link]

-

Lupine Publishers. Benzotriazole: A Versatile Synthetic Auxiliary Volume 2 - Issue 1. [Link]

-

Scribd. Synthesis of Benzotriazole from o-Phenylenediamine | PDF | Filtration | Nitrite. [Link]

-

GSC Online Press. Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. [Link]

-

IJCRT.org. Review Of Benzotriazole. [Link]

-

ResearchGate. Acylbenzotriazoles as Advantageous N-, C-, S-, and O-Acylating Agents. [Link]

- N.p.

-

Organic Chemistry Portal. Benzotriazole synthesis. [Link]

-

Organic Syntheses. 1,2,3-benzotriazole. [Link]

-

ACS Publications. Benzotriazole-assisted synthesis of monoacyl aminals and their peptide derivatives | The Journal of Organic Chemistry. [Link]

- N.p. Peptide Synthesis Using Unprotected Amino Acids with N-(Z- -Aminoacyl)benzotriazoles. N.p., n.d. Web.

-

ResearchGate. (PDF) Benzotriazole: A Versatile Synthetic Auxiliary. [Link]

Sources

- 1. lupinepublishers.com [lupinepublishers.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. thieme-connect.com [thieme-connect.com]

- 5. ijcrt.org [ijcrt.org]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. scribd.com [scribd.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 苯并三唑-1-甲酰胺 | Sigma-Aldrich [sigmaaldrich.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

The Benchtop Synthesis of N,N-Disubstituted Ureas: An Application Guide to Benzotriazole-1-carboxamide

Introduction: The Enduring Importance of the Urea Moiety in Modern Drug Discovery

The urea functional group is a cornerstone in medicinal chemistry, prized for its ability to form stable, multipoint hydrogen bonds with biological targets.[1] This capacity for strong and specific interactions has cemented the role of N,N-disubstituted ureas in a wide array of therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs.[1] Consequently, the development of robust, efficient, and safe synthetic routes to these valuable compounds is a perpetual focus in the drug development landscape.

Historically, the synthesis of ureas has been dominated by methods employing highly toxic and difficult-to-handle reagents like phosgene and its derivatives.[1] While effective, the inherent hazards associated with these reagents necessitate stringent safety protocols and limit their accessibility for routine laboratory use. This has spurred the development of safer alternatives, among which Benzotriazole-1-carboxamide has emerged as a highly effective and user-friendly reagent for the preparation of mono- and N,N-disubstituted ureas under mild conditions.[2][3]

This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to the use of this compound for the synthesis of N,N-disubstituted ureas. We will delve into the underlying reaction mechanism, provide step-by-step protocols for the preparation of the key reagent and the target ureas, and discuss the scope and limitations of this methodology.

The Reagent: this compound - A Safer Alternative

This compound is a stable, crystalline solid that serves as an excellent carbamoylating agent.[2][3] Its efficacy stems from the nature of the benzotriazole moiety, which is an exceptional leaving group, facilitating the nucleophilic attack of amines on the carbonyl center.[4] This reagent offers a significant safety advantage over traditional phosgene-based methods, as it is non-gaseous and the byproducts are generally benign.

Protocol 1: Synthesis of this compound (2)

The key reagent, this compound (2), can be efficiently prepared from 1-cyanobenzotriazole (1) via hydrolysis with hydrogen peroxide. This procedure is adapted from the work of Katritzky, A. R., et al. published in ARKIVOC, 2003, (viii), 8-14.[2][5]

Materials:

-

1-Cyanobenzotriazole (1)

-

Hydrogen peroxide (30% aqueous solution)

-

Dichloromethane (CH₂Cl₂)

-

Tetrabutylammonium hydrogen sulfate (TBAHS)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1-cyanobenzotriazole (1.44 g, 10 mmol) in dichloromethane (20 mL), add tetrabutylammonium hydrogen sulfate (0.34 g, 1 mmol).

-

To this stirred mixture, add hydrogen peroxide (30%, 2.2 mL, 22 mmol) dropwise at room temperature.

-

Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, separate the organic layer. Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound (2) as a solid. The product can be further purified by recrystallization if necessary.

Safety Precautions:

-

Hydrogen peroxide is a strong oxidizing agent. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

The Reaction Mechanism: A Tale of Nucleophilic Acyl Substitution

The synthesis of N,N-disubstituted ureas using this compound proceeds through a classical nucleophilic acyl substitution mechanism. The key to this reaction is the excellent leaving group ability of the benzotriazolide anion.

Caption: Reaction mechanism for urea synthesis.

The lone pair of electrons on the nitrogen atom of the amine (primary or secondary) acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This results in the formation of a transient tetrahedral intermediate. This intermediate then collapses, reforming the carbonyl double bond and expelling the stable benzotriazolide anion as a leaving group, to yield the final N,N-disubstituted urea product.

Protocol 2: General Procedure for the Synthesis of N,N-Disubstituted Ureas (3)

This protocol is a generalized procedure for the synthesis of mono- and N,N-disubstituted ureas from this compound and various amines, based on the findings of Katritzky et al.[2][3]

Materials:

-

This compound (2)

-

Appropriate primary or secondary amine

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous potassium carbonate (K₂CO₃)

Procedure:

-

In a clean, dry round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous THF (10 mL).

-

To this solution, add the desired amine (1.0 mmol).

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

-

Upon completion of the reaction, add anhydrous potassium carbonate (approx. 2 g) to the reaction mixture and stir for 30 minutes. This step is crucial for removing the benzotriazole byproduct.

-

Filter the mixture to remove the potassium carbonate and benzotriazole salts.

-

Wash the solid residue with a small amount of THF.

-

Combine the filtrate and washings, and evaporate the solvent under reduced pressure.

-

The resulting crude urea can be purified by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate/hexanes).

Scope and Limitations: A Look at Substrate Compatibility

This method is highly effective for a range of primary and secondary aliphatic amines, affording excellent yields of the corresponding ureas.[2][3] Even sterically hindered amines, such as diisopropylamine, react smoothly under these mild conditions.[2]

| Entry | Amine (R¹R²NH) | Product (3) | Yield (%)[3] |

| 3a | p-Anisidine | 4-Methoxyphenylurea | 61 |

| 3b | Benzylamine | Benzylurea | 93 |

| 3c | 2-Phenylethylamine | 2-Phenylethylurea | 88 |

| 3d | n-Pentylamine | n-Pentylurea | 88 |

| 3e | Di-n-butylamine | N,N-Di-n-butylurea | 94 |

| 3f | Dibenzylamine | N,N-Dibenzylurea | 96 |

| 3g | Diisopropylamine | N,N-Diisopropylurea | 91 |

Data Table: Yields of N,N-disubstituted ureas prepared from this compound.

However, the methodology has its limitations, particularly with aromatic amines. Generally, aryl amines are less nucleophilic and fail to react under these conditions. A notable exception is p-anisidine, which contains a strong electron-donating methoxy group that increases the nucleophilicity of the amino group, allowing the reaction to proceed, albeit with a modest yield.[2] For less reactive amines, alternative synthetic strategies may be required.

Workflow Visualization

Caption: Experimental workflow for urea synthesis.

Conclusion and Future Outlook

This compound stands as a valuable tool in the synthetic chemist's arsenal for the construction of N,N-disubstituted ureas. Its ease of preparation, stability, and the mild reaction conditions it requires make it an attractive alternative to hazardous traditional reagents. The straightforward purification procedure further enhances its utility, particularly in the context of medicinal chemistry and drug discovery where rapid access to diverse libraries of urea-containing compounds is often paramount. While the scope is somewhat limited with respect to less nucleophilic aromatic amines, its high efficiency with aliphatic amines makes it a go-to method for a broad range of applications. Future research may focus on expanding the substrate scope through catalyst development or modified reaction conditions to further enhance the versatility of this powerful synthetic methodology.

References

-

Avhad, K. C., et al. "Review on synthetic study of benzotriazole." GSC Biological and Pharmaceutical Sciences, 2020, 11(02), 215–225. [Link]

-

Katritzky, A. R., Kirichenko, N., & Rogovoy, B. V. "Synthesis of mono-and N,N-disubstituted ureas." ARKIVOC, 2003, (viii), 8-14. [Link]

-

"A Review on: Synthesis of Benzotriazole." International Journal of All Research Education and Scientific Methods (IJARESM), 2024, 10(2). [Link]

-

Bashir, H., Hashim, G., & Abdalfarg, N. "Synthesis of Benzotriazole Derivatives." International Invention of Scientific Journal, 2021, 05(03), 17-25. [Link]

-

"Synthesis of benzotriazoles." Organic Chemistry Portal. [Link]

-

Tiwari, V. K., et al. "An efficient one-pot synthesis of N,N′-disubstituted ureas and carbamates from N-Acylbenzotriazoles." RSC Advances, 2015, 5(1), 213-217. [Link]

-

Somesh, S., et al. "One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization." Organic Chemistry: An Indian Journal, 2016, 12(5), 105. [Link]

-

Tiwari, V. K., et al. "An efficient one-pot synthesis of N,N′-disubstituted ureas and carbamates from N-acylbenzotriazoles." RSC Publishing. [Link]

-

Katritzky, A. R., Kirichenko, N., & Rogovoy, B. V. "Synthesis of mono- and N,N-disubstituted ureas." Arkivoc, 2003, (viii), 8-14. [Link]

-

Costantino, L., & Barlocco, D. "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry." Chemical Reviews, 2019, 119(17), 10827-10866. [Link]

Sources

Application Note: Accelerated Synthesis of Benzotriazole-1-carboxamide Derivatives via Microwave Irradiation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzotriazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to their wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] This application note provides a detailed, field-proven protocol for the synthesis of N-substituted Benzotriazole-1-carboxamide derivatives, a class of compounds with significant potential in drug discovery.[4] We leverage the power of Microwave-Assisted Organic Synthesis (MAOS) to dramatically reduce reaction times, improve yields, and promote greener chemistry principles compared to conventional heating methods.[5][6] This guide is designed to be a self-validating system, explaining not just the procedural steps but the critical scientific rationale behind them, ensuring reproducibility and empowering researchers to adapt these methods for novel compound discovery.

The MAOS Advantage: Rationale and Mechanism

Traditional synthesis often relies on conductive heating (e.g., oil baths), where heat is inefficiently transferred from an external source through the vessel walls into the reaction mixture.[7] This process is slow and can create thermal gradients, leading to side product formation.

Microwave-assisted synthesis fundamentally changes how energy is delivered. Instead of external heating, microwave irradiation couples directly with polar molecules and ionic species within the reaction mixture.[7][8][9] This interaction occurs through two primary mechanisms:

-

Dipolar Polarization: Polar molecules, like the reactants and solvents in this protocol, possess permanent dipoles. The oscillating electric field of the microwave forces these molecules to constantly realign, generating heat through molecular friction.[9][10]

-

Ionic Conduction: If charged particles (ions) are present, they will migrate through the solution under the influence of the electric field. This movement causes collisions, rapidly converting kinetic energy into thermal energy.[7][11]

This direct, volumetric heating leads to a rapid and uniform temperature increase throughout the reaction medium, drastically accelerating reaction rates and often resulting in cleaner products with higher yields.[8][10]

Figure 1: Comparison of energy transfer in conventional vs. microwave heating.

General Synthetic Pathway

The synthesis of N-substituted Benzotriazole-1-carboxamides is efficiently achieved through a two-step process. The first step involves the conversion of a carboxylic acid-functionalized benzotriazole to a more reactive acid chloride intermediate. The second, microwave-assisted step involves the coupling of this intermediate with a desired primary or secondary amine to form the final carboxamide product.

Figure 2: General reaction scheme for this compound synthesis.

Materials & Equipment

Reagents & Solvents

-

3,4-Diaminobenzoic acid (≥98%)

-

Sodium nitrite (NaNO₂) (≥99%)

-

Glacial acetic acid

-

Thionyl chloride (SOCl₂) (≥99%)

-

Various primary and secondary amines (e.g., o-toluidine, aniline, morpholine) (≥98%)

-

Benzene (Anhydrous, ≥99.5%)

-

N,N-Dimethylformamide (DMF) (Anhydrous, ≥99.8%)

-

Hydrochloric acid (HCl) (10% aqueous solution)

-

Sodium bicarbonate (NaHCO₃) (Saturated solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Equipment

-

Dedicated Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator) with appropriate pressure-rated reaction vessels (10-20 mL) and magnetic stir bars.

-

Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels).

-

Heating mantle and magnetic stirrer/hotplate.

-

Rotary evaporator.

-

Fume hood.

-

Equipment for Thin Layer Chromatography (TLC).

-

Flash column chromatography system.

-

Melting point apparatus.

-

Analytical Instruments for characterization (FT-IR, ¹H NMR, Mass Spectrometry).

Detailed Experimental Protocols

Protocol 1: Synthesis of Benzotriazole-5-carboxylic acid

This initial step creates the core benzotriazole scaffold from a commercially available diamine.

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 3,4-diaminobenzoic acid (0.1 mol) in glacial acetic acid (100 mL). Cool the mixture to below 5°C in an ice bath.

-

Diazotization: Slowly add a solution of sodium nitrite (0.11 mol) in water (20 mL) dropwise to the cooled mixture, ensuring the temperature remains below 10°C.

-

Reaction: After the addition is complete, stir the mixture at room temperature for 2 hours.

-

Isolation: Pour the reaction mixture into ice-cold water (500 mL). The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried to yield Benzotriazole-5-carboxylic acid.

Scientist's Note: The diazotization of the ortho-diamine followed by spontaneous intramolecular cyclization is a classic and efficient method for forming the benzotriazole ring.[12][13] Keeping the temperature low during the addition of sodium nitrite is critical to prevent the decomposition of the unstable diazonium salt intermediate.

Protocol 2: Synthesis of Benzotriazole-5-carbonyl chloride (Intermediate 3)

This step activates the carboxylic acid for the subsequent amidation.

-

Reaction Setup: In a 50 mL round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, combine Benzotriazole-5-carboxylic acid (9.20 mmol) and thionyl chloride (6 mL).

-

Reflux: Gently reflux the mixture for 30-45 minutes. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

-

Isolation: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure in a fume hood. The resulting solid residue is Benzotriazole-5-carbonyl chloride.

ngcontent-ng-c176312016="" class="ng-star-inserted">Scientist's Note: This reaction is performed using conventional heating because thionyl chloride is highly corrosive and volatile, making it unsuitable for standard microwave synthesizers which are typically sealed systems.[5] The acid chloride is highly moisture-sensitive and is typically used immediately in the next step without further purification.

Protocol 3: Microwave-Assisted Synthesis of N-o-tolyl-1H-benzo[d][1][2][3]triazole-5-carboxamide (A Representative Example)

This protocol details the rapid and efficient coupling of the acid chloride with an amine using microwave irradiation.

Figure 3: Experimental workflow for the microwave-assisted amidation step.

-

Reaction Setup: In a 10 mL microwave reaction vessel containing a magnetic stir bar, add Benzotriazole-5-carbonyl chloride (5.50 mmol). Add anhydrous DMF (5 mL) followed by o-toluidine (5.50 mmol).

-

Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature of 120°C for 5 minutes, with an initial power setting of 180W. Stirring should be active throughout.

-

Work-up: After the reaction is complete and the vessel has cooled to room temperature, pour the mixture into a beaker containing 10% hydrochloric acid (50 mL). This will precipitate the product and convert any unreacted o-toluidine into its water-soluble hydrochloride salt.

-

Isolation: Stir the mixture for 15 minutes, then collect the solid product by vacuum filtration. Wash the solid with deionized water (3 x 20 mL) to remove any residual acid and salts.

-

Purification: Dry the crude product. Further purification can be achieved by recrystallization from ethanol or by flash column chromatography on silica gel to yield the pure N-o-tolyl-1H-benzo[d][1][2][3]triazole-5-carboxamide.

Scientist's Note: DMF is an excellent solvent for MAOS as its high boiling point and large dipole moment allow it to absorb microwave energy efficiently and reach high temperatures safely in a sealed vessel. The 5-minute reaction time is a significant improvement over the several hours required by conventional reflux methods.[5]

Data Presentation: Comparative Synthesis Results

The advantages of microwave-assisted synthesis are clearly demonstrated by comparing reaction times and product yields against traditional conventional heating methods.

| Amine Substituent (R) | Method | Reaction Time | Yield (%) | M.P. (°C) |

| o-tolyl | Conventional (Reflux) | 4 hours | 72% | 218°C |

| Microwave | 4 min 30 sec | 83% | 220°C | |

| p-tolyl | Conventional (Reflux) | 4 hours | 75% | 225°C |

| Microwave | 5 min | 85% | 226°C | |

| p-anisyl | Conventional (Reflux) | 4 hours 30 min | 70% | 210°C |

| Microwave | 6 min | 81% | 212°C | |

| p-chlorophenyl | Conventional (Reflux) | 3 hours 30 min | 78% | 230°C |

| Microwave | 3 min | 89% | 231°C |

Table adapted from data presented in reference[5].

Conclusion

This application note demonstrates a robust, efficient, and rapid protocol for the synthesis of this compound derivatives using microwave-assisted organic synthesis. The MAOS approach consistently delivers higher yields in a fraction of the time required by conventional methods, aligning with the principles of green chemistry by reducing energy consumption and reaction times.[5][6][11] The detailed, causality-driven protocols provided herein offer researchers a reliable platform for the rapid generation of compound libraries, accelerating the pace of drug discovery and development.

References

-

Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024). GSC Online Press. Available at: [Link]

-

Benzotriazole: An overview on its versatile biological behavior. PubMed Central (PMC). Available at: [Link]

-

An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. International Journal for Research and Review. Available at: [Link]

-

Microwave assisted synthesis of N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives as Antibacterial agents. (2019). Research Journal of Pharmacy and Technology. Available at: [Link]

-

Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. (2011). Indian Journal of Pharmaceutical Sciences. Available at: [Link]

-

Microwave-Assisted Solvent-Free Synthesis of N-alkyl Benzotriazole Derivatives: Antimicrobial Studies. (2009). ResearchGate. Available at: [Link]

-